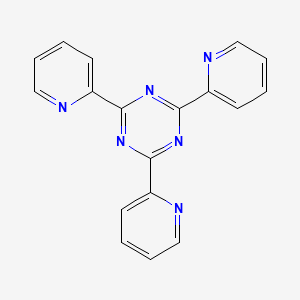

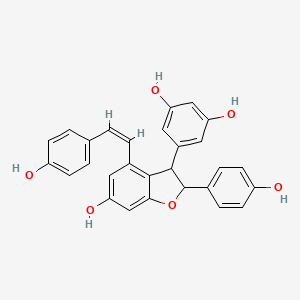

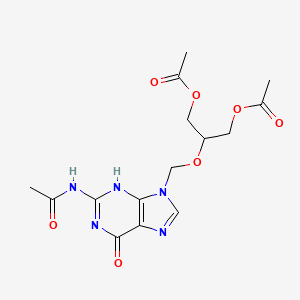

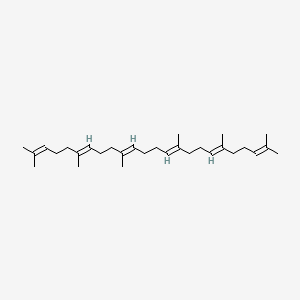

![molecular formula C12H15NO5S3 B1682530 (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 120788-07-0](/img/structure/B1682530.png)

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Descripción general

Descripción

Sulopenem es un antibiótico penem β-lactámico de amplio espectro, biodisponible por vía oral. Se está desarrollando para el tratamiento de infecciones causadas por bacterias multirresistentes . A diferencia de otros antibióticos, el sulopenem está disponible en formulaciones tanto oral como intravenosa.

Mecanismo De Acción

El sulopenem ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se dirige a las enzimas que participan en la formación del peptidoglicano, interrumpiendo el crecimiento y la supervivencia bacterianos. Los objetivos moleculares exactos y las vías aún se encuentran bajo investigación.

Análisis Bioquímico

Biochemical Properties

Sulopenem’s β-lactam ring alkylates the serine residues of penicillin-binding protein (PBP), which inhibits peptidoglycan cross-linking . Due to its ionization and low molecular weight, sulopenem passes through outer membrane proteins to reach PBPs of Gram-negative bacteria .

Cellular Effects

Sulopenem is active against both Gram-negative and Gram-positive microorganisms . It has demonstrated in vitro activity against fluoroquinolone-resistant, extended spectrum β-lactamases (ESBL)-producing, multidrug-resistant (MDR) Enterobacterales .

Molecular Mechanism

The molecular mechanism of Sulopenem involves the alkylation of the serine residues of penicillin-binding protein (PBP) by its β-lactam ring, which inhibits peptidoglycan cross-linking . This action disrupts the cell wall synthesis of bacteria, leading to cell death .

Temporal Effects in Laboratory Settings

It has been reported that the S isomer of CP-65,207, later developed as sulopenem, demonstrated greater absorption, higher drug concentrations in the urine, and increased stability against the renal enzyme dehydropeptidase-1 compared with the R isomer .

Dosage Effects in Animal Models

It has been reported that Sulopenem has been compared with carbapenems and cephalosporins in guinea pig and murine systemic and lung infection animal models .

Metabolic Pathways

It is known that Sulopenem is available as an oral prodrug formulation, sulopenem etzadroxil, which is hydrolyzed by intestinal esterases, resulting in active sulopenem .

Transport and Distribution

Due to its ionization and low molecular weight, Sulopenem passes through outer membrane proteins to reach PBPs of Gram-negative bacteria .

Subcellular Localization

It is known that due to its ionization and low molecular weight, Sulopenem passes through outer membrane proteins to reach PBPs of Gram-negative bacteria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación sintética del sulopenem implica reacciones químicas específicas. Desafortunadamente, las rutas sintéticas detalladas y las condiciones de reacción no están fácilmente disponibles en el dominio público. Los esfuerzos de investigación y desarrollo se centran en optimizar su síntesis para uso clínico.

Métodos de producción industrial: Los métodos de producción a escala industrial para el sulopenem son información propietaria en poder de las empresas farmacéuticas. Estos métodos suelen implicar procesos de varios pasos, purificación y control de calidad para garantizar una alta pureza y seguridad.

Análisis De Reacciones Químicas

Tipos de reacciones: El sulopenem sufre diversas reacciones químicas, que incluyen:

- Hidrólisis del anillo β-lactámico.

- Interacción con enzimas bacterianas (como las proteínas de unión a penicilina) para inhibir la síntesis de la pared celular.

Reactivos y condiciones comunes: Los reactivos y condiciones específicos utilizados en la síntesis de sulopenem son confidenciales. Las reacciones probablemente involucran catalizadores, disolventes y control de temperatura.

Productos principales: El producto principal de las reacciones del sulopenem es la forma activa del compuesto, que ataca eficazmente a los patógenos bacterianos.

Aplicaciones Científicas De Investigación

Medicina clínica: Tratamiento de infecciones del tracto urinario (ITU) causadas por bacterias resistentes a las fluoroquinolonas.

Microbiología: Estudio de bacterias Gram-negativas y Gram-positivas resistentes a los fármacos.

Impacto económico: Abordar la carga clínica y económica de los patógenos multirresistentes, reduciendo potencialmente las tasas de hospitalización.

Comparación Con Compuestos Similares

Si bien el sulopenem es único en su biodisponibilidad oral y actividad de amplio espectro, comparte similitudes con otros antibióticos penem. Entre los compuestos similares notables se encuentran el meropenem, el imipenem y el ertapenem.

Propiedades

IUPAC Name |

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSUCZWOEMTFAQ-PRBGKLEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869656 | |

| Record name | Sulopenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120788-07-0 | |

| Record name | Sulopenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulopenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULOPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX514BJ1XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of sulopenem?

A1: Sulopenem, a thiopenem β-lactam antibiotic, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, , , ] Similar to other β-lactams, it achieves this by binding to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [, ] Sulopenem demonstrates strong affinities for various PBPs across different bacterial species, including those in Staphylococcus aureus, Escherichia coli, Proteus vulgaris, Serratia marcescens, and even Pseudomonas aeruginosa, although it exhibits limited clinical efficacy against the latter. []

Q2: What are the downstream effects of sulopenem binding to PBPs?

A2: Binding of sulopenem to PBPs disrupts the cross-linking of peptidoglycan chains, a crucial step in maintaining bacterial cell wall integrity. [] This disruption compromises the structural integrity of the cell wall, leading to bacterial cell lysis and ultimately cell death. [, ]

Q3: What is the molecular formula and weight of sulopenem?

A3: While the provided research papers do not explicitly state the molecular formula and weight of sulopenem, they offer valuable information for their derivation. Sulopenem is a (5R,6S)-6-(1(R)-hydroxyethyl)-2-[(cis-1-oxo-3-thiolanyl)thio]-2-penem-3-carboxylic acid. [] Based on this information, the molecular formula of sulopenem is C16H22N2O5S2, and its molecular weight is 386.48 g/mol.

Q4: Is there any spectroscopic data available for sulopenem?

A4: The provided research papers primarily focus on the pharmacological and microbiological aspects of sulopenem and do not delve into detailed spectroscopic characterization.

A4: The provided research does not offer insights into the material compatibility and stability, catalytic properties and applications, or computational chemistry and modeling aspects of sulopenem.

Q5: How does the structure of sulopenem contribute to its activity?

A5: The thiopenem core structure of sulopenem, characterized by a sulfur atom replacing the carbon atom at position 1 of the β-lactam ring, plays a critical role in its broad-spectrum activity and stability against β-lactamases. [, ] The presence of a 1(R)-hydroxyethyl substituent at position 6 and a (cis-1-oxo-3-thiolanyl)thio side chain at position 2 are crucial for its interaction with PBPs and its antibacterial activity. [, ] Modifications to these structural features can significantly impact its potency and spectrum of activity. [, ]

Q6: What is known about the stability of sulopenem?

A6: Sulopenem demonstrates remarkable stability compared to other β-lactams, particularly against hydrolysis by various β-lactamases produced by Gram-negative bacteria. [, , ] This stability is attributed to its thiopenem core structure and the specific substitutions on the β-lactam ring. [, ]

Q7: What formulation strategies are employed to improve the bioavailability of sulopenem?

A7: Sulopenem is available in both intravenous and oral formulations. [, , ] The oral formulation of sulopenem, sulopenem etzadroxil, is a prodrug that is rapidly hydrolyzed to the active moiety, sulopenem, after absorption. [, ] This formulation often includes probenecid, an organic anion transporter inhibitor, which delays the renal excretion of sulopenem and enhances its bioavailability. [, , ] Probenecid co-administration increases the area under the curve (AUC) of sulopenem and extends the time above the minimum inhibitory concentration (MIC). [, ] Food intake can also positively impact sulopenem absorption. []

A7: The provided research primarily focuses on the pharmacological and microbiological aspects of sulopenem and does not offer detailed information on SHE regulations, dissolution and solubility, analytical method validation, or quality control and assurance.

Q8: What is the pharmacokinetic profile of sulopenem?

A8: Sulopenem exhibits a favorable pharmacokinetic profile characterized by good absorption after oral administration of the prodrug, sulopenem etzadroxil. [, , ] Co-administration of probenecid with sulopenem etzadroxil significantly increases sulopenem's AUC and prolongs its elimination half-life (t1/2). [, ]

Q9: What is the key PK/PD index that correlates with sulopenem's efficacy?

A9: The primary PK/PD index correlating with sulopenem efficacy is the time above MIC (T>MIC). [, , ] Achieving and maintaining sufficient drug concentrations above the MIC of the target pathogen is crucial for successful treatment outcomes. [, , ]

Q10: What is the spectrum of activity of sulopenem?

A10: Sulopenem exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. [, , , , ] It demonstrates potent in vitro activity against clinically relevant pathogens, including Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae (including β-lactamase-producing strains), Moraxella catarrhalis, and members of the Enterobacterales family, including Escherichia coli and Klebsiella pneumoniae. [, , , , , , ]

Q11: What in vitro models have been used to evaluate the efficacy of sulopenem?

A11: Several in vitro models have been employed to evaluate the efficacy of sulopenem, including:

- Broth microdilution method: This standard method determines the minimum inhibitory concentration (MIC) of sulopenem against various bacterial isolates. [, , , , , , , ]

- Agar dilution method: This method is particularly useful for determining the MIC of sulopenem against anaerobic bacteria. [, ]

- Time-kill studies: These studies assess the rate and extent of bacterial killing by sulopenem over time. [, , ]

- One-compartment in vitro infection model: This dynamic model simulates human free-drug plasma concentration-time profiles and helps determine PK/PD relationships. []

- Hollow-fiber in vitro infection model: This model mimics in vivo conditions and is used to evaluate the potential for resistance development and assess the efficacy of sulopenem over clinically relevant time periods. []

Q12: What in vivo models have been used to assess the efficacy of sulopenem?

A12: The efficacy of sulopenem has been evaluated in various animal models of infection, including:

- Murine thigh models: These models are frequently used in early stages of drug development to assess the efficacy of antibiotics against a localized infection. []

- Murine systemic infection models: These models evaluate the efficacy of sulopenem against systemic infections caused by various pathogens, including Streptococcus pneumoniae and Staphylococcus aureus. [, , ]

- Murine mixed infection models: These models are useful in evaluating the efficacy of sulopenem against polymicrobial infections, such as those involving Escherichia coli and Bacteroides fragilis. []

- Murine model of Bacillus anthracis infection: This model evaluates the potential of sulopenem as a medical countermeasure for anthrax infection. []

- Guinea pig lung infection model: This model assesses the efficacy of sulopenem against respiratory infections, specifically those caused by Klebsiella pneumoniae. []

Q13: Have there been any clinical trials conducted with sulopenem?

A13: Yes, multiple clinical trials have been conducted to evaluate the safety and efficacy of sulopenem in humans. [, , , ] These trials focused on treating uncomplicated urinary tract infections (uUTI) and complicated urinary tract infections (cUTI) caused by susceptible pathogens, including those resistant to other commonly used antibiotics like fluoroquinolones. [, , , ]

Q14: What are the known mechanisms of resistance to sulopenem?

A14: While sulopenem demonstrates excellent stability against many β-lactamases, some mechanisms can contribute to resistance:

- Production of certain β-lactamases: Some β-lactamases, while less common, can hydrolyze sulopenem, reducing its efficacy. []

- Porin mutations or decreased expression: Alterations in porins, outer membrane proteins that facilitate antibiotic entry, can hinder sulopenem's penetration into bacterial cells, leading to resistance. []

- Efflux pump overexpression: Overexpression of efflux pumps, which actively expel antibiotics from bacterial cells, can decrease intracellular sulopenem concentrations, contributing to resistance. []

- Target site modifications: Mutations in PBPs can reduce their affinity for sulopenem, rendering the antibiotic less effective. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

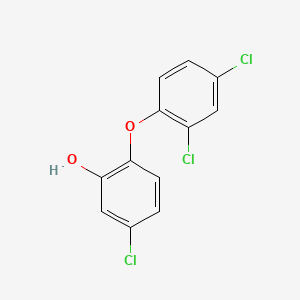

![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)